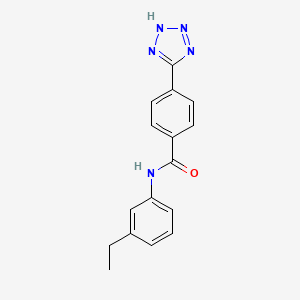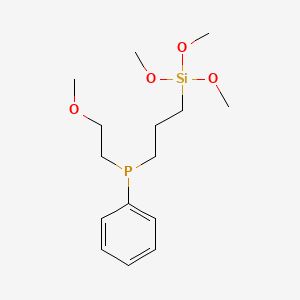
3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane is a complex organosilicon compound It is characterized by the presence of methoxy, phenyl, dioxa, phospha, and silaundecane groups in its structure
Métodos De Preparación
The synthesis of 3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reaction conditions include the use of inert atmospheres, controlled temperatures, and specific catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxides, while substitution reactions may result in the replacement of specific functional groups.
Aplicaciones Científicas De Investigación
3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it has potential applications in drug development and delivery systems. In industry, it is used in the production of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological systems.
Comparación Con Compuestos Similares
3,3-Dimethoxy-7-phenyl-2,10-dioxa-7-phospha-3-silaundecane can be compared with other similar compounds such as 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane and other organosilicon compounds. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Similar compounds may share some structural features but differ in their reactivity and applications.
Propiedades
Número CAS |
143063-77-8 |
|---|---|
Fórmula molecular |
C15H27O4PSi |
Peso molecular |
330.43 g/mol |
Nombre IUPAC |
2-methoxyethyl-phenyl-(3-trimethoxysilylpropyl)phosphane |
InChI |
InChI=1S/C15H27O4PSi/c1-16-11-13-20(15-9-6-5-7-10-15)12-8-14-21(17-2,18-3)19-4/h5-7,9-10H,8,11-14H2,1-4H3 |
Clave InChI |
HXBIYWGWCPGDSY-UHFFFAOYSA-N |
SMILES canónico |
COCCP(CCC[Si](OC)(OC)OC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


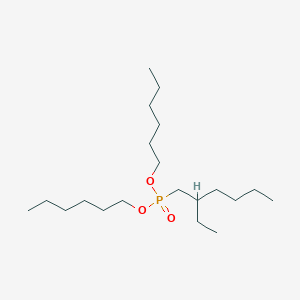
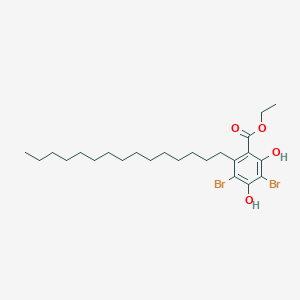
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
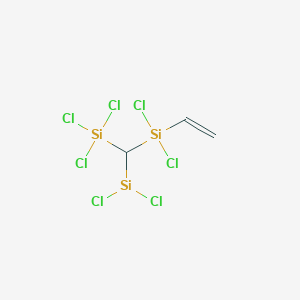
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
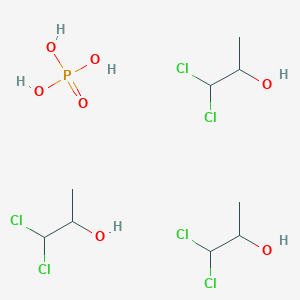
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
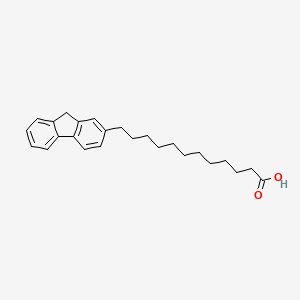
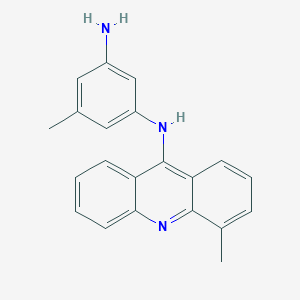
![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)
